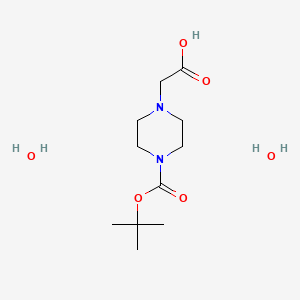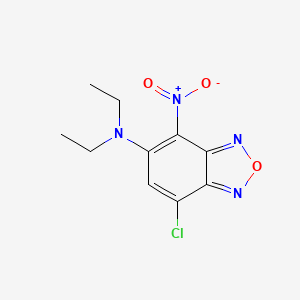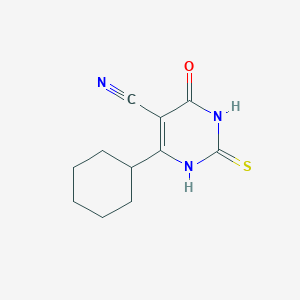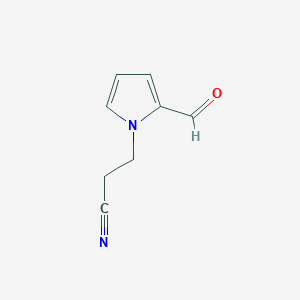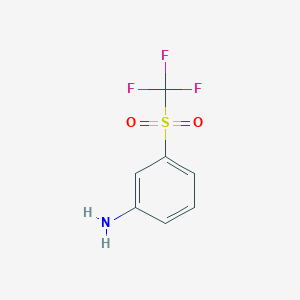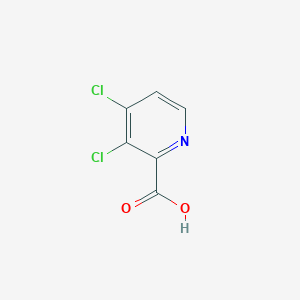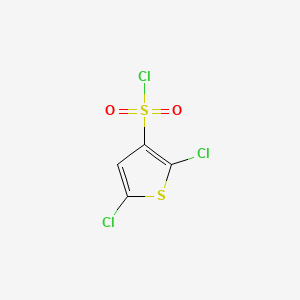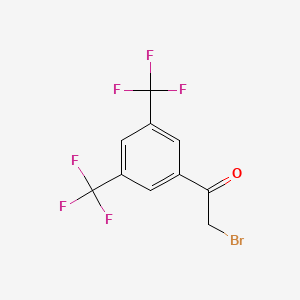
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Mécanisme D'action
Target of Action
They have been reported as antivirals, inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection . They also show in vitro inhibitory activity on human platelet aggregation and act as antifilarial agents .
Mode of Action
For instance, they can inhibit viral replication in the case of antiviral activity, or they can prevent platelet aggregation .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as inhibition of viral replication or prevention of platelet aggregation .
Result of Action
Based on the known activities of piperazine derivatives, the compound could potentially inhibit viral replication, prevent platelet aggregation, and exhibit antifilarial activity .
Analyse Biochimique
Biochemical Properties
Role in Biochemical Reactions: The compound interacts with various biomolecules, including enzymes and proteins. Specifically, it has been investigated for its ability to interfere with iron homeostasis in mycobacteria. Iron is crucial for bacterial survival, and targeting iron acquisition pathways can disrupt bacterial growth and virulence. The compound likely affects iron-binding proteins and siderophores involved in iron transport within the cell .
Molecular Mechanism
Mechanism of Action: At the molecular level, the compound likely exerts its effects through binding interactions with specific biomolecules. It may inhibit or activate enzymes involved in iron metabolism or other cellular processes. Additionally, changes in gene expression could contribute to its overall impact on cell function .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: Laboratory studies should explore the stability of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine over time. Researchers should investigate its degradation profile and any observed long-term effects on cellular function. Both in vitro and in vivo experiments are essential for understanding its behavior under different conditions .
Dosage Effects in Animal Models
Dose-Response Relationship: Animal models can provide insights into the compound’s dose-dependent effects. Researchers should determine the threshold doses for efficacy and safety. Additionally, any toxic or adverse effects at high doses should be carefully evaluated .
Metabolic Pathways
Involvement in Metabolism: this compound likely interacts with specific enzymes and cofactors within metabolic pathways. Understanding its impact on metabolic flux and metabolite levels will enhance our knowledge of its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Reduction: 1-(2-Fluoro-4-aminophenyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Fluoro-4-nitrophenyl)-4-carboxypiperazine.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Contains a prop-2-yn-1-yl group instead of a methyl group on the piperazine ring.
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties. The methyl group on the piperazine ring further enhances its chemical reactivity and potential for derivatization .
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
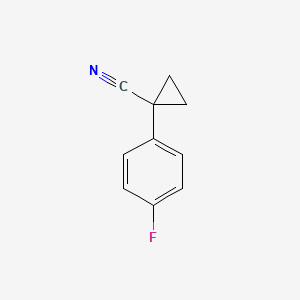
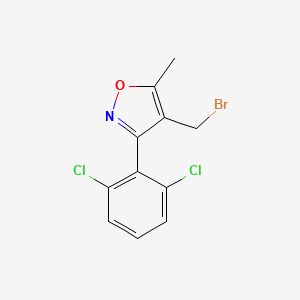
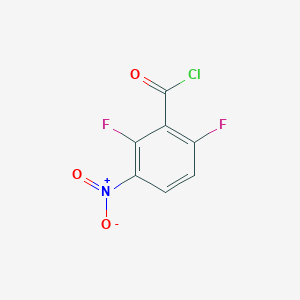
![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)
